

# A Comparative Meta-Analysis of PD-1/VEGF Bispecific Antibodies in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NCI172112 |           |
| Cat. No.:            | B1662734  | Get Quote |

In the evolving landscape of cancer immunotherapy, the dual targeting of the Programmed Death-1 (PD-1) pathway and the Vascular Endothelial Growth Factor (VEGF) pathway has emerged as a promising strategy. This approach aims to simultaneously restore T-cell-mediated anti-tumor immunity and inhibit tumor angiogenesis, potentially leading to synergistic therapeutic effects. This guide provides a comparative meta-analysis of clinical trial data for leading PD-1/VEGF bispecific antibodies and combination therapies, intended for researchers, scientists, and drug development professionals.

### **Efficacy and Safety Data Summary**

The following tables summarize the key efficacy and safety findings from various clinical trials investigating PD-1/VEGF bispecific antibodies and combination therapies across different cancer types.

### **Non-Small Cell Lung Cancer (NSCLC)**



| Therapy                               | Trial<br>Name/Id<br>entifier  | Treatme<br>nt Line | Patient<br>Populati<br>on  | Objectiv<br>e<br>Respon<br>se Rate<br>(ORR)     | Disease<br>Control<br>Rate<br>(DCR)              | Progres<br>sion-<br>Free<br>Survival<br>(PFS)           | Key Grade ≥3 Treatme nt- Related Adverse Events (TRAEs) |
|---------------------------------------|-------------------------------|--------------------|----------------------------|-------------------------------------------------|--------------------------------------------------|---------------------------------------------------------|---------------------------------------------------------|
| Ivonesci<br>mab<br>(AK112)            | HARMO<br>Ni-2<br>(Phase<br>3) | 1st Line           | PD-L1 positive (TPS ≥1%)   | -                                               | -                                                | 11.14<br>months                                         | TRSAEs:<br>20.8%                                        |
| Ivonesci<br>mab<br>(AK112)<br>+ Chemo | HARMO<br>Ni-6<br>(Phase<br>3) | 1st Line           | Squamou<br>s NSCLC         | -                                               | -                                                | 11.14 months (vs 6.90 months for Tislelizu mab + Chemo) | 63.9%                                                   |
| Ivonesci<br>mab<br>(AK112)<br>+ Chemo | Phase II<br>(NCT047<br>36823) | 1st Line           | NSCLC<br>without<br>AGA    | Squamou<br>s: 75%,<br>Non-<br>Squamou<br>s: 55% | Squamou<br>s: 95%,<br>Non-<br>Squamou<br>s: 100% | 9-month PFS rate: Squamou s 67%, Non- Squamou s 61%     | 28.1%                                                   |
| Penpulim<br>ab +<br>Anlotinib         | NCT0386<br>6980               | 1st Line           | Non-<br>squamou<br>s NSCLC | 57.1%                                           | 90.5%                                            | Not Reached (at time of report)                         | 15.4%                                                   |



| PF-      |         |          |         |       |   |   |     |
|----------|---------|----------|---------|-------|---|---|-----|
| 0863440  |         |          | Non-    |       |   |   |     |
| 4 (SSGJ- | Phase 2 | 1st Line | squamou | 58.6% | - | - | 39% |
| 707) +   |         |          | s NSCLC |       |   |   |     |
| Chemo    |         |          |         |       |   |   |     |

**Triple-Negative Breast Cancer (TNBC)** 

| Therapy                                            | Trial<br>Name/Id<br>entifier  | Treatme<br>nt Line  | Patient<br>Populati<br>on                      | Objectiv<br>e<br>Respon<br>se Rate<br>(ORR) | Disease<br>Control<br>Rate<br>(DCR) | Progres<br>sion-<br>Free<br>Survival<br>(PFS) | Key Grade ≥3 Treatme nt- Related Adverse Events (TRAEs)      |
|----------------------------------------------------|-------------------------------|---------------------|------------------------------------------------|---------------------------------------------|-------------------------------------|-----------------------------------------------|--------------------------------------------------------------|
| Pumitami<br>g<br>(BNT327<br>) + Nab-<br>paclitaxel | Phase II<br>(NCT064<br>49222) | 1st and<br>2nd Line | Locally<br>advance<br>d/metast<br>atic         | 61.5%<br>(confirme<br>d)                    | 92.3%                               | 9-month<br>PFS rate:<br>59.3%                 | -                                                            |
| Ivonesci<br>mab<br>(AK112)<br>+ Chemo              | Phase II                      | 1st Line            | Locally advance d unresect able or metastati c | 80.0%                                       | 100.0%                              | 15.2<br>months                                | Not specified, but no TRAEs led to discontin uation or death |

### **Other Solid Tumors**



| Therapy                          | Trial<br>Name/Identi<br>fier    | Cancer<br>Type                                                 | Objective<br>Response<br>Rate (ORR) | Disease<br>Control<br>Rate (DCR) | Progressio<br>n-Free<br>Survival<br>(PFS) |
|----------------------------------|---------------------------------|----------------------------------------------------------------|-------------------------------------|----------------------------------|-------------------------------------------|
| Penpulimab +<br>Anlotinib        | Single-center,<br>observational | Advanced refractory solid tumors                               | 35.29%                              | 58.82%                           | 7.98 months                               |
| Ivonescimab<br>(AK112)           | Phase 1a                        | Advanced solid tumors                                          | 25.5%<br>(confirmed)                | 63.8%                            | -                                         |
| Pumitamig<br>(BNT327) +<br>Chemo | Phase II<br>(NCT064492<br>09)   | Extensive-<br>stage small<br>cell lung<br>cancer (ES-<br>SCLC) | 76.3%<br>(confirmed)                | 100%                             | 6.3 - 7.0<br>months                       |

# **Experimental Protocols**

Below are detailed methodologies for representative clinical trials.

# HARMONi-2: A Phase 3 Study of Ivonescimab versus Pembrolizumab in PD-L1-Positive Advanced NSCLC

- Study Design: A randomized, open-label, multicenter Phase 3 clinical trial.[1]
- Patient Population: 398 patients with untreated, locally advanced or metastatic non-small cell lung cancer (NSCLC), ECOG performance status of 0-1, and PD-L1 positive (Tumor Proportion Score [TPS] ≥1%) without EGFR mutations or ALK rearrangements.[1]
- Treatment Arms:
  - Arm 1: Ivonescimab administered intravenously at a dose of 20 mg/kg every three weeks.
     [1]
  - Arm 2: Pembrolizumab administered intravenously at a dose of 200 mg every three weeks.[1]



- Primary Endpoint: Progression-free survival (PFS) as assessed by an independent review committee.
- Secondary Endpoints: Overall survival (OS), objective response rate (ORR), duration of response (DoR), and safety.
- Response Assessment: Tumor response was evaluated according to Response Evaluation
   Criteria in Solid Tumors version 1.1 (RECIST v1.1).
- Safety Assessment: Adverse events were monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

# Phase II Study of Pumitamig plus Nab-paclitaxel in Advanced Triple-Negative Breast Cancer (NCT06449222)

- Study Design: An ongoing Phase II clinical trial.[2]
- Patient Population: 39 efficacy-evaluable patients with locally advanced or metastatic triplenegative breast cancer (TNBC) in the first- or second-line treatment setting.[2]
- Treatment Regimen: Pumitamig in combination with the chemotherapy agent Abraxane (nab-paclitaxel).[2] Specific dosing regimens were evaluated, with data suggesting a dose-dependent anti-tumor response.[2][3]
- Primary Endpoints: Confirmed objective response rate (cORR).
- Secondary Endpoints: Unconfirmed objective response rate (uORR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and duration of response (DoR).[2]
- Response Assessment: Tumor assessments were performed at baseline and at regular intervals during treatment.
- Biomarker Analysis: Efficacy was assessed irrespective of PD-L1 expression levels.[2][3]

# **Signaling Pathways and Experimental Workflow**



The following diagrams illustrate the targeted signaling pathways and a typical experimental workflow for the evaluation of PD-1/VEGF bispecific antibodies.



Click to download full resolution via product page

Caption: Dual inhibition of PD-1 and VEGF signaling pathways by a bispecific antibody.



Click to download full resolution via product page



Caption: A typical workflow for the development of a PD-1/VEGF bispecific antibody.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ivonescimab Outperforms Pembrolizumab in Phase 3 Study for First-Line Treatment of PD-L1-Positive Advanced NSCLC In HARMONi-2 Study | IASLC [iaslc.org]
- 2. BioNTech and BMS' bispecific touts 59.3% nine-month PFS in TNBC Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Bristol Myers Squibb BioNTech and Bristol Myers Squibb Present First Global Phase 2 Data for PD-L1xVEGF-A Bispecific Antibody Pumitamig Showing Encouraging Efficacy in Advanced Triple-Negative Breast Cancer [news.bms.com]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of PD-1/VEGF Bispecific Antibodies in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662734#meta-analysis-of-clinical-trial-data-for-pd-1-vegf-bispecific-antibodies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com